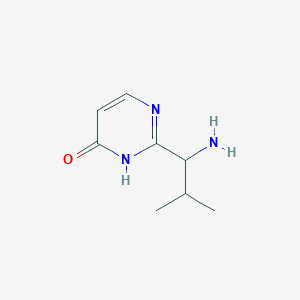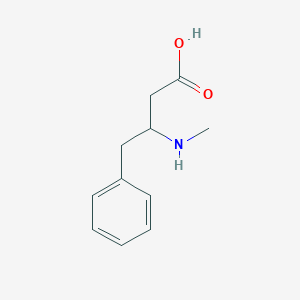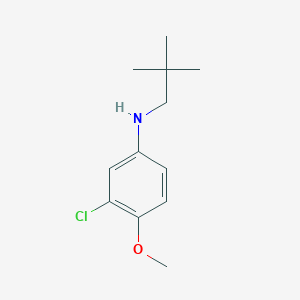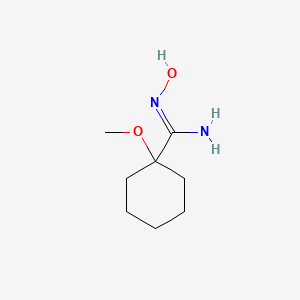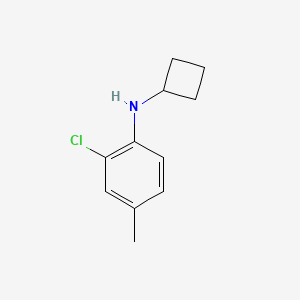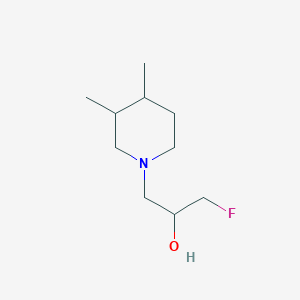
1-(3,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with dimethyl groups at positions 3 and 4, a fluorine atom at position 3 of the propanol chain, and a hydroxyl group at position 2 of the propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Fluorination: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as potassium fluoride or tetra-n-butylammonium fluoride.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as halides, amines, or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(3,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylpiperidin-1-yl)-3-chloropropan-2-ol: Similar structure with a chlorine atom instead of a fluorine atom.
1-(3,4-Dimethylpiperidin-1-yl)-3-bromopropan-2-ol: Similar structure with a bromine atom instead of a fluorine atom.
1-(3,4-Dimethylpiperidin-1-yl)-3-iodopropan-2-ol: Similar structure with an iodine atom instead of a fluorine atom.
Uniqueness
1-(3,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H20FNO |
|---|---|
Molecular Weight |
189.27 g/mol |
IUPAC Name |
1-(3,4-dimethylpiperidin-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C10H20FNO/c1-8-3-4-12(6-9(8)2)7-10(13)5-11/h8-10,13H,3-7H2,1-2H3 |
InChI Key |
RJJCZKVCNJIDKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1C)CC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[(2-methylcyclopentyl)amino]pentan-1-ol](/img/structure/B13290323.png)

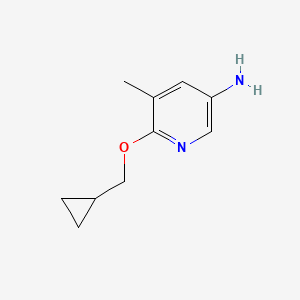
![2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole](/img/structure/B13290370.png)
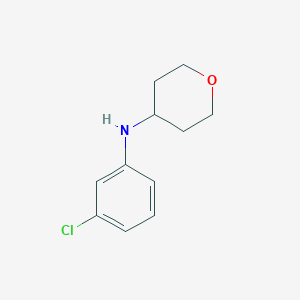
![4-(Aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B13290375.png)



